molecular formula C12H23NO3 B1373183 tert-Butyl 4-ethoxypiperidine-1-carboxylate CAS No. 460367-82-2

tert-Butyl 4-ethoxypiperidine-1-carboxylate

Cat. No. B1373183
M. Wt: 229.32 g/mol
InChI Key: HBVGRSULKDLDRU-UHFFFAOYSA-N
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Description

“tert-Butyl 4-ethoxypiperidine-1-carboxylate” is a chemical compound with the molecular formula C12H23NO3 . It’s a compound that falls under the category of piperidinecarboxylic acids .


Molecular Structure Analysis

The molecular weight of “tert-Butyl 4-ethoxypiperidine-1-carboxylate” is 229.32 g/mol . The InChI code for this compound is 1S/C12H23NO3/c1-5-15-10-6-8-13 (9-7-10)11 (14)16-12 (2,3)4/h10H,5-9H2,1-4H3 .

Scientific Research Applications

Synthesis and Characterization

  • Stereoselective Syntheses : tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives have been synthesized through reactions with L-selectride, forming tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates. This process includes the Mitsunobu reaction and alkaline hydrolysis to afford trans isomers (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

  • Protein Tyrosine Kinase Jak3 Inhibitor Synthesis : tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate plays a crucial role as an intermediate in synthesizing Jak3 inhibitors, like CP-690550. Its synthesis involves a series of steps, including the use of 4-methylpyridinium and a borohydride reduction process (Chen Xin-zhi, 2011).

  • Preparation of Substituted Piperidines : The compound aids in the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate. This forms a scaffold for creating substituted piperidines via 1,3-dipolar cycloaddition reactions (Harmsen, Sydnes, Törnroos, & Haug, 2011).

Material Science and Chemistry

  • X-ray and DFT Analyses : The tert-butyl 4-oxopiperidine-1-carboxylate is used in synthesizing Schiff base compounds, which are characterized using X-ray and DFT analyses to study their molecular and crystal structures (Çolak, Karayel, Buldurun, & Turan, 2021).

  • Dendritic Macromolecules Synthesis : Phenylacetylene dendrimers with tert-butyl esters have been synthesized, contributing to studies in macromolecules. These dendrimers' solubility characteristics are altered through a solid-state thermolytic process, transforming tert-butyl esters to carboxylic acids (Pesak, Moore, & Wheat, 1997).

Medical and Biological Applications

  • Anticancer Drug Intermediates : tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, derived from tert-butyl 4-ethoxypiperidine-1-carboxylate, serves as an intermediate for small molecule anticancer drugs. Its synthesis involves multiple reactions including nucleophilic substitution and oxidation (Zhang, Ye, Xu, & Xu, 2018).

  • Vitamin Biotin Intermediate : It's an intermediate in synthesizing tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, key in the metabolic cycle of Biotin, a water-soluble vitamin important for fatty acids, sugars, and α-amino acids synthesis (Qin, Tang, Wang, Wang, Huang, Huang, & Wang, 2014).

  • CDK9 Inhibitors and Ibrutinib Synthesis : tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate is used in synthesizing CDK9 inhibitors and Ibrutinib, playing a role in treating tumor viruses (Hu, Zhao, Zou, Yang, & Zheng, 2019).

properties

IUPAC Name

tert-butyl 4-ethoxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-5-15-10-6-8-13(9-7-10)11(14)16-12(2,3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVGRSULKDLDRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10707275
Record name tert-Butyl 4-ethoxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10707275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-ethoxypiperidine-1-carboxylate

CAS RN

460367-82-2
Record name tert-Butyl 4-ethoxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10707275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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